molecular formula C12H12ClN3O2 B2733962 ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 91396-27-9

ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2733962
CAS RN: 91396-27-9
M. Wt: 265.7
InChI Key: DHKXSWNZIIIRMH-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a planar, aromatic ring system that is often used in medicinal chemistry due to its ability to mimic the peptide bond. The presence of the ethyl carboxylate group and the 4-chlorophenyl group suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar 1,2,4-triazole ring, the phenyl ring, and the ethyl ester group. The chlorine atom on the phenyl ring would be expected to significantly influence the electronic properties of the molecule .


Chemical Reactions Analysis

As a 1,2,4-triazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the triazole ring could participate in nucleophilic substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would be expected to increase its lipophilicity compared to the parent 1,2,4-triazole .

Scientific Research Applications

Corrosion Inhibition

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC) demonstrates significant corrosion inhibition properties, particularly for aluminum alloys in acidic environments. Research by Raviprabha and Bhat (2021) found that ETC's efficiency as a corrosion inhibitor increases with concentration and temperature. This substance is identified as a mixed-type inhibitor, potentially involving both physical and chemical interactions with the metal surface, suggesting its suitability for industrial applications in corrosion protection (Raviprabha & Bhat, 2021).

Synthesis and Structural Studies

Research on compounds similar to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been conducted to understand their structure and properties. Şahin et al. (2014) used X-ray diffraction, IR, 1H NMR, and 13C NMR techniques to study these compounds, noting significant intermolecular hydrogen bonding in their structures. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Method for Synthesis

A novel, environmentally friendly method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates has been developed, as described by Matiychuk et al. (2011). This approach simplifies the production process and can be economically beneficial, particularly for pharmaceutical and chemical industries seeking efficient synthesis routes for triazole derivatives (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).

π-Hole Tetrel Bonding Interactions

Ethyl 2-triazolyl-2-oxoacetate derivatives, including variants of ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, exhibit significant π-hole tetrel bonding interactions. Ahmed et al. (2020) synthesized several triazole derivatives and analyzed them using Hirshfeld surface analysis and DFT calculations. These findings contribute to the understanding of molecular interactions in triazole derivatives, which is valuable for designing new materials and drugs (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal potentials of compounds related to ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate. For instance, Min et al. (2015) reported moderate antifungal activity in novel thioether derivatives containing 1,2,4-triazole moiety synthesized from similar starting materials. These findings are significant for the development of new antimicrobial agents (Min, Shi, Wu, Zhaohui, Liu, Li, & Zhang, 2015).

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as investigations into its physical and chemical properties. It could also be interesting to study its reactivity and potential uses in synthetic chemistry .

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-8(2)16(15-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKXSWNZIIIRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Citations

For This Compound
1
Citations
F Krauth, R Friedemann… - … : Online Journal of …, 2009 - pdfs.semanticscholar.org
The electrochemical oxidation of various open-chain and cyclic amidrazones in acetonitrile was investigated by cyclic voltammetry. The oxidation was found reversible for both N2-…
Number of citations: 7 pdfs.semanticscholar.org

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